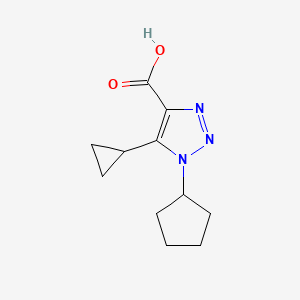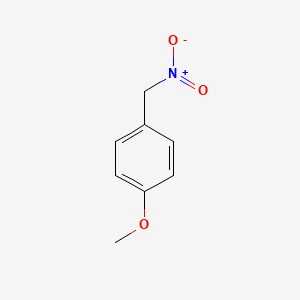
3-(3-Methylbenzofuran-2-yl)isoxazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Methylbenzofuran-2-yl)isoxazol-5-amine is a heterocyclic compound that combines the structural features of benzofuran and isoxazole These two moieties are known for their significant pharmacological and biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Methylbenzofuran-2-yl)isoxazol-5-amine typically involves the condensation of resorcinol with acetic acid in the presence of freshly fused zinc chloride to form 1-(2,4-dihydroxyphenyl)ethanone. This intermediate undergoes selective O-alkylation with propargyl bromide in the presence of potassium carbonate to yield 1-[2-Hydroxy-4-(prop-2-yn-1-yloxy)phenyl]ethanone. The final step involves a condensation-cyclisation process with phenacyl bromide in the presence of potassium carbonate to form the desired benzofuran-isoxazole hybrid .
Industrial Production Methods:
Análisis De Reacciones Químicas
Types of Reactions: 3-(3-Methylbenzofuran-2-yl)isoxazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the isoxazole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted isoxazole derivatives.
Aplicaciones Científicas De Investigación
3-(3-Methylbenzofuran-2-yl)isoxazol-5-amine has been explored for various scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal activities.
Medicine: Studied for its potential as an anti-inflammatory and anticancer agent.
Mecanismo De Acción
The mechanism of action of 3-(3-Methylbenzofuran-2-yl)isoxazol-5-amine involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit certain enzymes and proteins, leading to its antimicrobial and anticancer effects. For example, docking studies have demonstrated its affinity for glucosamine-6-phosphate synthase and aspartic proteinase, which are crucial for bacterial and fungal growth .
Comparación Con Compuestos Similares
Ibotenic Acid: An isoxazole derivative known for its neurotoxic properties.
Muscimol: Another isoxazole derivative with potent GABA receptor agonist activity.
Sulfamethoxazole: An antibiotic containing an isoxazole moiety.
Uniqueness: 3-(3-Methylbenzofuran-2-yl)isoxazol-5-amine stands out due to its hybrid structure combining benzofuran and isoxazole, which imparts unique pharmacological properties.
Propiedades
Fórmula molecular |
C12H10N2O2 |
|---|---|
Peso molecular |
214.22 g/mol |
Nombre IUPAC |
3-(3-methyl-1-benzofuran-2-yl)-1,2-oxazol-5-amine |
InChI |
InChI=1S/C12H10N2O2/c1-7-8-4-2-3-5-10(8)15-12(7)9-6-11(13)16-14-9/h2-6H,13H2,1H3 |
Clave InChI |
CBYGWCNRNLEOCN-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(OC2=CC=CC=C12)C3=NOC(=C3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-{2,2-Difluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}propanoic acid](/img/structure/B13613264.png)
![1-[(1,4-Dimethyl-1H-pyrazol-3-yl)methyl]cyclopropanamine](/img/structure/B13613278.png)




![2,2-Dimethyl-3-[2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetamido]propanoic acid](/img/structure/B13613301.png)


![2-[2-(2,4-Dimethylbenzenesulfonyl)-1,3-thiazol-4-yl]-2,2-difluoroaceticacid](/img/structure/B13613308.png)

